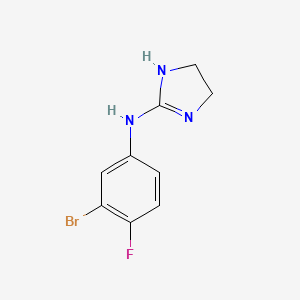

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydro-1H-imidazol-2-amine (imidazoline) core and a 3-bromo-4-fluorophenyl substituent. The bromine and fluorine atoms at the meta and para positions of the aromatic ring introduce steric and electronic effects that influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C9H9BrFN3 |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9BrFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |

InChI Key |

JTHFJKHUNPXUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen-Substituted Derivatives

(a) N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

- Structural Difference : A positional isomer with bromine and fluorine swapped (4-bromo-3-fluoro vs. 3-bromo-4-fluoro).

- Impact : Altered electronic distribution and steric hindrance may affect receptor binding. Molecular weight (258.09 g/mol) and formula (C₉H₉BrFN₃) remain identical .

(b) Romifidine (N-(2-bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride)

- Structural Difference : Bromine and fluorine at positions 2 and 6 on the phenyl ring.

- Pharmacology : A veterinary sedative acting via α2-adrenergic receptors. The ortho-substituted halogens enhance receptor affinity compared to meta/para substitution .

- Physicochemical Properties : Higher solubility as a hydrochloride salt (C₉H₁₀BrClFN₃; MW 315.56 g/mol) .

(c) Tolonidine Nitrate (N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine)

Electron-Withdrawing and Bulky Substituents

(a) N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride

- Structural Features : Chlorine and trifluoromethyl groups enhance electron-withdrawing effects.

- Impact : Increased metabolic stability due to the CF₃ group. Lower pKa (~7.5) compared to bromo-fluoro analogs .

(b) N-(3,5-bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine

Aromatic Ring Modifications

(a) Tramazoline (N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine)

- Structural Difference : A tetrahydronaphthyl group replaces the halogenated phenyl ring.

- Pharmacology : Nasal decongestant with enhanced lipophilicity (logP ~2.9) due to the fused aromatic system .

(b) 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine

Physicochemical and Pharmacokinetic Trends

Basicity (pKa)

Solubility and Lipophilicity

- Halogenated Derivatives : Bromine and fluorine increase logP (e.g., target compound: logP ~2.5) but reduce aqueous solubility. Salt formation (e.g., hydrochloride) improves solubility (e.g., Romifidine HCl: >50 mg/mL) .

Biological Activity

N-(3-bromo-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl ring, contributes to its biological activity. This article explores the compound's biological properties, including its antimicrobial effects, mechanisms of action, and potential applications in pharmaceutical research.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN3 |

| Molecular Weight | 258.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 779274-63-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substitutions enhance its binding affinity and specificity. The compound may exert its effects by:

- Inhibiting Enzyme Activity : By binding to the active sites of enzymes, it can prevent substrate interaction.

- Modulating Receptor Function : It may influence receptor signaling pathways through competitive inhibition or allosteric modulation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both bacterial and fungal strains.

In Vitro Studies

-

Antibacterial Activity :

- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 2 μg/mL.

- A comparative analysis showed that it outperformed some traditional antibiotics in inhibiting biofilm formation.

-

Antifungal Activity :

- Effective against Candida albicans, with MIC values around 1 μg/mL.

- Exhibited fungicidal properties as determined by Minimum Bactericidal Concentration (MBC) assays.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study published in ACS Omega evaluated various imidazole derivatives, including this compound. The findings indicated that this compound exhibited notable antibacterial activity with an MIC of 0.5 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research conducted on related imidazole compounds revealed that the presence of halogen substituents significantly enhances antimicrobial potency. In particular, compounds with bromine and fluorine substitutions showed improved interactions with bacterial enzymes, leading to increased efficacy .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | MIC (μg/mL) | Activity Type |

|---|---|---|

| N-(4-fluorophenyl)-3-bromoaniline | 1.0 | Antibacterial |

| 4-Bromo-3-fluorophenylboronic acid | 2.0 | Antibacterial |

| N-(3-bromo-4-fluorophenyl)-4,5-dihydroimidazole | 0.5 | Antibacterial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.